4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile
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Overview
Description
4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuro[3,4-d][1,3]dioxol ring system and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuro[3,4-d][1,3]dioxol ring system, followed by the introduction of the 6-aminopurin-9-yl group. The final step involves the attachment of the benzonitrile group through a methoxymethyl linker. Reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, ranging from -78°C for highly reactive intermediates to 150°C for more stable compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzamide
- **4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzoic acid
Uniqueness
Compared to similar compounds, 4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile is unique due to its specific structural features, such as the presence of the benzonitrile group and the tetrahydrofuro[3,4-d][1,3]dioxol ring system
Properties
Molecular Formula |
C21H22N6O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile |
InChI |
InChI=1S/C21H22N6O4/c1-21(2)30-16-14(9-28-8-13-5-3-12(7-22)4-6-13)29-20(17(16)31-21)27-11-26-15-18(23)24-10-25-19(15)27/h3-6,10-11,14,16-17,20H,8-9H2,1-2H3,(H2,23,24,25)/t14-,16?,17+,20-/m1/s1 |
InChI Key |
QAPIUSQGRWFEHC-ASQPVTKTSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)COCC3=CC=C(C=C3)C#N)N4C=NC5=C(N=CN=C54)N)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C |
Origin of Product |
United States |
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